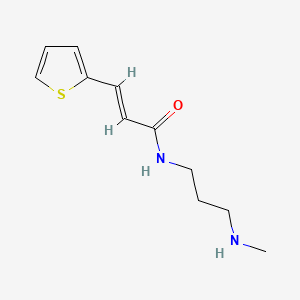

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Description

Properties

IUPAC Name |

(E)-N-[3-(methylamino)propyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-12-7-3-8-13-11(14)6-5-10-4-2-9-15-10/h2,4-6,9,12H,3,7-8H2,1H3,(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKWXBJGZHHURS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNC(=O)C=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCCNC(=O)/C=C/C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656218 | |

| Record name | (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36700-39-7 | |

| Record name | N-(3-Methylaminopropyl)-2-thiopheneacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036700397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O5VGT3JZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

This guide provides a comprehensive overview and detailed protocol for the synthesis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide, a compound of interest for researchers and professionals in drug development. The synthesis involves a strategic amidation reaction, emphasizing control over reactivity and stereochemistry to achieve a high-purity final product.

Introduction and Strategic Overview

This compound, also known as Pyrantel Impurity B, is a molecule featuring a thiophene ring linked to an acrylamide moiety.[1][2] Its structure includes a trans-alkene, the preservation of which is a key consideration during synthesis. The core of the synthetic strategy revolves around the formation of an amide bond between (2E)-3-(2-thienyl)acrylic acid and a selectively protected diamine.[1]

Direct amidation using N-methyl-1,3-propanediamine is problematic due to the presence of both a primary and a secondary amine.[1] The secondary amine can compete in the amidation reaction, leading to a complex mixture of products. To circumvent this, a protecting group strategy is employed. The secondary amine of N-methyl-1,3-propanediamine is protected, leaving the primary amine free to react with the activated carboxylic acid. This ensures regioselectivity and a cleaner reaction profile.[1]

Several protecting groups can be considered, including tert-butyloxycarbonyl (Boc), carbobenzoxy (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The Boc group is often preferred due to its gentle introduction and removal conditions.[1] Deprotection of the Boc group typically involves acidic conditions, which are mild enough to avoid isomerization of the trans-double bond. The byproducts of Boc deprotection, isobutylene and carbon dioxide, are volatile, simplifying purification.[1]

Reaction Mechanism and Pathway

The synthesis can be broken down into three key stages: protection of the diamine, amide coupling, and deprotection to yield the final product.

Diagram of the Synthetic Pathway

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis starting from commercially available materials. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Notes |

| (2E)-3-(2-thienyl)acrylic acid | 1124-65-8 | 154.19 g/mol | Starting carboxylic acid. |

| N-methyl-1,3-propanediamine | 6291-84-5 | 88.15 g/mol | Amine source. |

| Di-tert-butyl dicarbonate ((Boc)2O) | 24424-99-5 | 218.25 g/mol | Boc protecting agent. |

| Thionyl chloride (SOCl2) | 7719-09-7 | 118.97 g/mol | Acid activating agent.[3] |

| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | Base. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent. |

| Diethyl ether | 60-29-7 | 74.12 g/mol | Solvent. |

| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 g/mol | For deprotection and salt formation. |

| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 g/mol | Drying agent. |

Step 1: Synthesis of tert-butyl (3-aminopropyl)(methyl)carbamate (Boc-protected diamine)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methyl-1,3-propanediamine (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in DCM to the cooled amine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected diamine as an oil.

Step 2: Amide Coupling - Synthesis of (E)-N-[3-(methyl-tert-butoxycarbonyl-amino)propyl]-3-(thiophene-2-yl)acrylamide

There are several methods for activating the carboxylic acid for amidation.[4][5][6] The thionyl chloride method is effective and straightforward.[3]

-

In a separate flask, suspend (2E)-3-(2-thienyl)acrylic acid (1 equivalent) in DCM.

-

Add thionyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-3 hours until a clear solution is formed, indicating the formation of the acyl chloride.[7]

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting acyl chloride in fresh DCM and cool to 0 °C.

-

In a separate flask, dissolve the Boc-protected diamine (1 equivalent) and triethylamine (1.2 equivalents) in DCM.

-

Slowly add the solution of the acyl chloride to the amine solution at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the protected intermediate. This product can be purified by column chromatography on silica gel if necessary.

Step 3: Deprotection and Isolation of this compound

-

Dissolve the protected intermediate from Step 2 in a suitable solvent such as dichloromethane or ethyl acetate.[1]

-

Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether.[1]

-

Stir the mixture for 2-4 hours at room temperature. Monitor the deprotection by TLC.

-

The hydrochloride salt of the product will precipitate out of the solution.[1]

-

Filter the solid and wash with cold diethyl ether to obtain the crude hydrochloride salt.

-

To obtain the free base, dissolve the hydrochloride salt in water and adjust the pH to 11 with a base like triethylamine or sodium hydroxide.[1]

-

Extract the aqueous layer multiple times with dichloromethane.[1]

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[1]

-

Filter and concentrate the solution under reduced pressure to yield this compound as a faint yellow oil.[1]

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the thiophene ring protons, the vinylic protons of the acrylamide group (with a large coupling constant indicative of the E-configuration), the propyl chain protons, and the N-methyl group should be observed at their characteristic chemical shifts. |

| ¹³C NMR | Resonances for all 11 carbon atoms should be present, including the carbonyl carbon of the amide, the olefinic carbons, and the carbons of the thiophene ring and the alkyl chain. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (224.32 g/mol ) should be observed.[2][8] |

| FT-IR | Characteristic absorption bands for the N-H and C=O stretching of the secondary amide, C=C stretching of the alkene, and vibrations associated with the thiophene ring are expected. |

| HPLC | A single major peak should be observed, with purity typically exceeding 99% after proper purification.[1] |

Troubleshooting and Optimization

-

Incomplete Amide Coupling: If the amide coupling reaction is sluggish, consider using alternative coupling reagents such as HBTU or PyBOP in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[7]

-

Low Yields in Deprotection: Ensure that the deprotection reaction goes to completion by monitoring with TLC. If the reaction stalls, a stronger acid or longer reaction time may be necessary.

-

Isomerization of the Double Bond: To minimize the risk of E/Z isomerization, avoid harsh basic or acidic conditions and prolonged heating.

-

Purification Challenges: The final product is an oil, which can be challenging to purify. Column chromatography on silica gel using a gradient of methanol in dichloromethane is often effective.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The use of a protecting group for the secondary amine is crucial for the success of the amide coupling step. The protocol described herein provides a robust and reliable method for the preparation of this compound, suitable for applications in pharmaceutical research and development.

References

- CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof - Google Patents.

-

Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances. Available at: [Link]

-

Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride - Indo American Journal of Pharmaceutical Research. Available at: [Link]

-

Making Amides from Carboxylic Acids - Chemistry LibreTexts. Available at: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Amides/Synthesis_of_Amides/Making_Amides_from_Carboxylic_Acids]([Link]_ Acids)

-

N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE - gsrs. Available at: [Link]

-

(2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide - PubChem. Available at: [Link]

Sources

- 1. CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof - Google Patents [patents.google.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Amide synthesis by acylation [organic-chemistry.org]

- 5. iajpr.com [iajpr.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide | C11H16N2OS | CID 43600802 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide, a molecule of significant interest in medicinal and synthetic chemistry, presents a unique combination of structural motifs: a thiophene ring, an acrylamide moiety, and a flexible alkylamine side chain. This guide provides a comprehensive overview of its chemical properties, drawing from available literature and expert analysis to inform researchers and drug development professionals. This compound is also recognized as an impurity of the well-known anthelmintic drug, Pyrantel, specifically identified as Pyrantel Impurity B.[1] Its structural relationship to a pharmacologically active agent underscores the importance of understanding its chemical behavior.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity.

Structural Formula and Key Identifiers

-

IUPAC Name: (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide[2]

-

Synonyms: this compound, Pyrantel Impurity B[3], Pyrantel Related Compound B[4]

-

CAS Number: 36700-39-7 (free amine)[5], 1449108-90-0 (Hydrochloride salt)[6]

The structure features a trans-configured double bond in the acrylamide group, a key feature influencing its geometry and reactivity.

Physicochemical Data

While extensive experimental data on the physical properties of this compound are not widely published, computational predictions and data for its hydrochloride salt provide valuable insights.

| Property | Value (Computed) | Source |

| XLogP3 | 1.3 | [PubChem][2] |

| Hydrogen Bond Donors | 2 | [PubChem][2] |

| Hydrogen Bond Acceptors | 3 | [PubChem][2] |

| Rotatable Bond Count | 5 | [PubChem][2] |

| Exact Mass | 224.09833431 Da | [PubChem][2] |

| Topological Polar Surface Area | 69.4 Ų | [PubChem][2] |

The compound is available as a hydrochloride salt, which is expected to have higher solubility in aqueous media compared to the free base.[5][6]

Synthesis and Spectroscopic Characterization

The synthesis of this compound has been described in the patent literature, providing a clear pathway for its preparation.

Synthetic Pathway

A documented synthesis involves a two-step process starting from (2E)-3-(2-thienyl)acrylic acid and a protected N-methyl-1,3-propanediamine.

This synthetic approach is logical, employing standard peptide coupling conditions for the amidation followed by a straightforward deprotection step. The choice of a tert-butoxycarbonyl (Boc) protecting group is common due to its stability under coupling conditions and its facile removal under acidic conditions.

Spectroscopic Analysis

Although the raw spectral data is not publicly available, the structural confirmation of this compound has been reported using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be expected to confirm the presence of the thiophene ring protons, the trans-alkene protons with their characteristic coupling constants, and the protons of the N-(3-methylaminopropyl) side chain.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the secondary amine and the amide, C=O stretching of the amide (Amide I band), N-H bending of the amide (Amide II band), and C=C stretching of the alkene and the thiophene ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Chemical Reactivity

The reactivity of this compound is governed by its constituent functional groups.

Reactivity of the Acrylamide Moiety

The α,β-unsaturated carbonyl system of the acrylamide group is an electrophilic center, making it susceptible to nucleophilic attack through a hetero-Michael addition reaction.[7][8] This is a crucial aspect of its chemical behavior, as it can react with biological nucleophiles such as the thiol groups in cysteine residues of proteins.[7] The reactivity of acrylamides is influenced by substituents, with N-aryl groups generally increasing reactivity compared to N-alkyl groups.[9]

Reactivity of the Amine Functionality

The secondary amine in the side chain is a nucleophilic and basic center. It can participate in acid-base reactions to form salts, such as the commercially available hydrochloride salt.[5][6] It can also undergo further alkylation or acylation reactions under appropriate conditions.

Reactivity of the Thiophene Ring

The thiophene ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution reactions. The electron-rich nature of the ring makes it susceptible to reactions such as halogenation, nitration, and sulfonation, typically at the 5-position. However, the reactivity of the thiophene ring in this molecule may be influenced by the deactivating effect of the acrylamide substituent.

Biological Activity and Significance

The biological profile of this compound is primarily understood through its identity as an impurity of pyrantel and the broader activities of thiophene-containing compounds.

Relationship to Pyrantel

Pyrantel is an anthelmintic drug that acts as a depolarizing neuromuscular blocking agent, causing spastic paralysis in parasitic worms.[10][11][12] It achieves this by activating nicotinic acetylcholine receptors in the parasites.[12] As an impurity, this compound is structurally related to pyrantel but lacks the tetrahydropyrimidine ring responsible for the anthelmintic activity. Therefore, it is not expected to possess the same pharmacological effect. The primary significance of this compound in a pharmaceutical context is as a process-related impurity that needs to be monitored and controlled during the manufacturing of pyrantel.[1]

Potential Biological Activities of Thiophene Derivatives

Thiophene-containing molecules are known to exhibit a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the efficacy of thiophene derivatives against various bacterial and fungal strains.[13]

-

Anti-inflammatory Activity: Some thiophene derivatives have shown potential as anti-inflammatory agents.

-

Anticancer Activity: Thiophene-based compounds have been investigated as potential anticancer agents, with mechanisms that include the inhibition of tubulin polymerization.

While these activities are associated with the broader class of thiophene derivatives, specific studies on the biological effects of this compound are limited. Its potential to form covalent adducts with proteins via its acrylamide moiety suggests that it could exhibit off-target biological effects if present in significant amounts.

Conclusion

This compound is a molecule with a rich chemical profile defined by its thiophene, acrylamide, and secondary amine functionalities. Its synthesis is well-defined, and its structure has been confirmed by standard spectroscopic methods. The reactivity of this compound, particularly the potential for Michael addition to its acrylamide moiety, is a key chemical property with implications for its stability and potential biological interactions. While its primary significance currently lies in its role as a pharmaceutical impurity of pyrantel, the diverse biological activities associated with thiophene and acrylamide scaffolds suggest that this and related compounds could be of interest in future drug discovery efforts. This guide provides a solid foundation for researchers and professionals working with this intriguing molecule.

References

-

precisionFDA. N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 43600802, (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide. [Link]

-

Ansari, F., & Al-Omary, F. A. (2019). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Molecules, 24(1), 164. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 708857, Pyrantel. [Link]

-

Global Substance Registration System. N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. [Link]

-

Huchthausen, J., Escher, B. I., Grasse, N., König, M., Beil, S., & Henneberger, L. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology, 36(8), 1374–1385. [Link]

-

RSC Publishing. MedChemComm. [Link]

-

Delacruz, C. A., et al. (2023). Spectroscopic and thermal characterization of pyrantel pamoate ap-plied to solid pharmaceutical formulations. ResearchGate. [Link]

-

Wikipedia. Pyrantel. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5281033, Pyrantel Pamoate. [Link]

-

Huchthausen, J., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. PubMed. [Link]

-

SNS Courseware. ANTI HELMINTIC. [Link]

-

Delacruz, C. A., et al. (2023). Spectroscopic and thermal characterization of pyrantel pamoate ap- plied to solid pharmaceutical formulations Caracterização t. [Link]

-

Desowitz, R. S., et al. (1970). Anthelmintic activity of pyrantel pamoate. American Journal of Tropical Medicine and Hygiene, 19(5), 775-8. [Link]

-

Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3(4), 365-377. [Link]

-

ResearchGate. Chemical structures of praziquantel (a) and pyrantel pamoate (b). [Link]

-

Al-Warhi, T., et al. (2020). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molecules, 25(21), 5028. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. [Link]

-

ResearchGate. Poly( N -isopropylacrylamide): Physicochemical Properties and Biomedical Applications: Chemistry, Properties and Applications. [Link]

-

Rahimli, A., et al. (2024). Synthesis and Characterization of N,N-Dimethylacrylamide and [(3-Methacryloyl-amino)propyl]trimethylammonium Chloride Copolymers. Macromol, 4(3), 398-410. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66561, Benzo(b)thiophene-3-ethylamine, N,N-dimethyl-. [Link]

-

Koufakis, E., et al. (2024). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO 2 -Sensitivity. Molecules, 29(10), 2372. [Link]

-

El-Zeiny, M. B. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. [Link]

-

ResearchGate. Poly(3-hexyl thiophene)- b -poly( N -isopropyl acrylamide): Synthesis and its composition dependent structural, solubility, thermoresponsive, electrochemical, and electronic properties. [Link]

Sources

- 1. Pyrantel Impurity B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 2. (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide | C11H16N2OS | CID 43600802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. This compound Hydrochloride [lgcstandards.com]

- 6. This compound Hydrochloride | 1449108-90-0 [chemicalbook.com]

- 7. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Pyrantel | C11H14N2S | CID 708857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pyrantel - Wikipedia [en.wikipedia.org]

- 12. snscourseware.org [snscourseware.org]

- 13. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide molecular structure and formula.

An In-Depth Technical Guide to (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide (Pyrantel Impurity B)

Introduction

This compound is a distinct organic molecule of significant interest within the pharmaceutical sciences. It is recognized primarily as a process impurity and related compound of Pyrantel, a widely used anthelmintic agent for treating intestinal worm infections in humans and animals.[1][2] As designated by the European Pharmacopoeia (EP), this compound is specifically identified as "Pyrantel EP Impurity B".[1][2]

The presence of impurities in an Active Pharmaceutical Ingredient (API) like Pyrantel is a critical quality attribute that must be meticulously controlled to ensure the safety and efficacy of the final drug product. Understanding the molecular structure, physicochemical properties, and synthesis of this compound is therefore essential for professionals in drug development, quality control, and regulatory affairs. This guide provides a comprehensive technical overview of the molecule, detailing its chemical identity, structural features, and a validated synthetic pathway, thereby serving as a crucial resource for researchers and scientists.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's identity and characteristics is foundational for its synthesis, analysis, and toxicological assessment.

Chemical Identity

The compound is systematically named and identified by several conventions. Its key identifiers are summarized below for clarity and cross-referencing in scientific literature and databases.

| Identifier | Value | Source(s) |

| IUPAC Name | (E)-N-[3-(methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide | [1][3] |

| Common Name | This compound | [1][4][5] |

| Synonym | Pyrantel EP Impurity B | [1][2] |

| CAS Number | 36700-39-7 (Free Amine Base) | [1][3][6] |

| CAS Number | 1449108-90-0 (Hydrochloride Salt) | [6][7] |

Structural Elucidation

The molecular structure of this compound comprises three key functional components:

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom, which serves as the foundational scaffold.

-

Acrylamide Linker: An α,β-unsaturated amide system. The alkene portion possesses an (E)- or trans-configuration, which is a critical stereochemical feature.

-

Methylaminopropyl Tail: A flexible aliphatic chain terminating in a secondary amine, which provides basicity and polarity to the molecule.

The connectivity of these fragments results in a molecule with both hydrogen-bond donor (N-H) and acceptor (C=O, N) sites, influencing its solubility and potential for intermolecular interactions.

Physicochemical Data

The fundamental physicochemical properties determine the compound's behavior in various environments, which is critical for developing analytical methods and understanding its pharmacokinetics if it were to be absorbed.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂OS | [1][3][4] |

| Molecular Weight | 224.32 g/mol | [3][4] |

| SMILES | CNCCCNC(=O)/C=C/c1cccs1 | [4] |

| InChIKey | NQKWXBJGZHHURS-AATRIKPKSA-N | [4] |

| Topological Polar Surface Area | 69.4 Ų | [3] |

| XLogP3 | 1.3 | [3] |

Synthesis and Methodology

The synthesis of this compound is a multi-step process that requires careful selection of precursors and reaction conditions. The most logical approach involves the formation of the central amide bond between two key precursors: (2E)-3-(2-thienyl)acrylic acid and a suitably protected N-methyl-1,3-propanediamine.[8]

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule at its most feasible chemical bond—the amide linkage. This reveals the two primary building blocks.

Synthesis of Precursors

3.2.1 (2E)-3-(2-thienyl)acrylic acid This precursor is typically synthesized via the condensation of 2-thiophenecarboxaldehyde with malonic acid in the presence of a base like pyridine or piperidine (Doebner modification of the Knoevenagel condensation). Alternatively, Friedel-Crafts acylation of thiophene with acetic anhydride can yield 2-acetylthiophene, which can then be converted to the target acrylic acid.[9][10]

3.2.2 N-Boc-N-methyl-1,3-propanediamine Direct acylation using unprotected N-methyl-1,3-propanediamine would be problematic, as both the primary and secondary amines can react. Therefore, a protecting group strategy is necessary. The more nucleophilic primary amine can be selectively protected, for example, with a tert-butyloxycarbonyl (Boc) group, which is stable under amide coupling conditions and can be readily removed later.

Experimental Protocol: Amide Coupling and Deprotection

The following protocol is adapted from established synthetic methodologies for amide bond formation and deprotection.[8]

Step 1: Activation of (2E)-3-(2-thienyl)acrylic acid

-

Dissolve (2E)-3-(2-thienyl)acrylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a peptide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq), along with an activator like 1-hydroxybenzotriazole (HOBt) (1.1 eq).

-

Alternatively, convert the carboxylic acid to its more reactive acid chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride. This method requires careful handling due to the corrosive nature of the reagents.

Step 2: Amide Coupling

-

To the activated carboxylic acid solution, add a solution of N-Boc-N-methyl-1,3-propanediamine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture (to remove urea byproduct if DCC is used) and perform an aqueous workup. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude protected intermediate, (E)-N-[3-(N-Boc-N-methylamino)propyl]-3-(thiophen-2-yl)acrylamide.

Step 3: Deprotection of the Boc Group

-

Dissolve the crude protected intermediate from the previous step in a suitable solvent such as DCM, dioxane, or methanol.

-

Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid (4M solution in dioxane).

-

Stir the mixture at room temperature for 2-4 hours.[8]

-

Monitor the removal of the Boc group by TLC or LC-MS.

-

Once the reaction is complete, concentrate the solvent in vacuo. Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers, concentrate, and purify the final product using column chromatography on silica gel to yield pure this compound.

Relevance in Drug Development

As Pyrantel Impurity B, this molecule is of high importance in the quality control of Pyrantel-containing pharmaceuticals. Regulatory agencies require that API impurities are identified, quantified, and controlled within strict limits. The synthesis of this compound as a reference standard is therefore a critical activity. It enables the development and validation of analytical methods, typically High-Performance Liquid Chromatography (HPLC), to accurately detect and measure its presence in batches of the Pyrantel API and finished drug products. This ensures that each batch meets the stringent safety and quality standards set forth by pharmacopeias and health authorities.

Conclusion

This compound is more than a mere chemical curiosity; it is a molecule of direct relevance to the pharmaceutical industry. Its role as a designated impurity of Pyrantel underscores the importance of its chemical characterization and synthesis. This guide has provided a detailed technical overview of its molecular structure, properties, and a robust synthetic strategy. This information serves as a valuable resource for researchers engaged in pharmaceutical development, enabling better control over the quality and safety of essential medicines.

References

-

Global Substance Registration System (GSRS). (n.d.). N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101111469A - Method for preparing bis[(3-dimethylamino)propyl]amine (bisDMAPA).

-

precisionFDA. (n.d.). N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. Retrieved from [Link]

- Google Patents. (n.d.). US20040147784A1 - Low pressure process for manufacture of 3-dimethylaminopropylamine (DMAPA).

- Google Patents. (n.d.). CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof.

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

The Royal Society Publishing. (2021). Synthesis of bio-based 2-thiothiophenes. Philosophical Transactions of the Royal Society A. Retrieved from [Link]

-

ResearchGate. (2012). Improved synthesis of thiophene-2-acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Dimethylaminopropylamine (DMAPA): Properties, Synthesis, and Applications. Retrieved from [Link]

-

Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylaminopropylamine. Retrieved from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. GSRS [precision.fda.gov]

- 3. (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide | C11H16N2OS | CID 43600802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound Hydrochloride [lgcstandards.com]

- 7. This compound Hydrochloride [1449108-90-0] | King-Pharm [king-pharm.com]

- 8. CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof - Google Patents [patents.google.com]

- 9. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide is a novel small molecule featuring a thiophene core and an acrylamide functional group. While direct studies on this specific compound are not extensively documented in publicly available literature, its chemical structure suggests a compelling potential for biological activity. The thiophene moiety is a well-established pharmacophore present in numerous approved drugs, and the acrylamide group is a known reactive center capable of covalent modification of protein targets.[1][2] This guide provides a comprehensive framework for investigating the mechanism of action of this compound, drawing on established principles of pharmacology and chemical biology. We will explore a plausible hypothesis for its molecular mechanism and detail the experimental workflows required for its rigorous validation.

Introduction: Deconstructing the Molecule

The structure of this compound presents two key features that likely dictate its biological activity: the thiophene ring and the acrylamide "warhead".

-

The Thiophene Scaffold: Thiophene and its derivatives are privileged structures in medicinal chemistry, known to exhibit a wide array of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.[3][4] Its presence suggests that the compound may interact with biological pathways implicated in these disease areas.

-

The Acrylamide Moiety: The acrylamide functional group is a well-characterized electrophile that can participate in Michael addition reactions with nucleophilic residues on proteins, most notably cysteine.[5][6] This covalent interaction can lead to irreversible inhibition of enzyme activity or modulation of protein function. The incorporation of an acrylamide group has also been shown to improve the drug-like properties of molecules.[5]

Based on these structural features, we hypothesize that This compound acts as a covalent modulator of a specific protein target(s), leading to the perturbation of cellular signaling pathways. A compound with structural similarities, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, has been identified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), suggesting a potential target class for our compound of interest.[7][8][9]

Proposed Investigative Workflow

To elucidate the mechanism of action, a multi-pronged approach is necessary. The following workflow outlines a logical progression from broad cellular effects to specific molecular interactions.

Figure 2: Workflow for affinity-based proteomic target identification.

Direct Target Engagement Assays

-

Objective: To confirm direct binding of the compound to the identified protein target(s).

-

Methodology (example for a putative kinase target):

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd).

-

Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over to measure binding kinetics.

-

Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of the target protein in the presence of the compound in intact cells.

-

Phase 3: Pathway Analysis and Functional Consequences

Once a direct target is validated, the subsequent step is to understand the downstream functional consequences of this interaction.

Western Blotting for Signaling Pathway Modulation

-

Objective: To assess the effect of the compound on key signaling pathways downstream of the identified target.

-

Methodology:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and perform SDS-PAGE and Western blotting for key pathway proteins and their phosphorylated (activated) forms. For example, if the target is a kinase in the MAPK pathway, probe for p-ERK, ERK, p-JNK, and JNK.

-

Gene Expression Profiling

-

Objective: To obtain a global view of the transcriptional changes induced by the compound.

-

Methodology:

-

Treat cells with the compound or vehicle control.

-

Isolate RNA and perform RNA-sequencing (RNA-Seq).

-

Analyze the data for differentially expressed genes and perform pathway enrichment analysis using tools like GO and KEGG.

-

Sources

- 1. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Antinociceptive Activity of (E)-3-(thiophen-2-yl)- N -(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)- N -methyl- N -(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Biological Activity of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide is a small molecule belonging to the diverse and pharmacologically significant class of thiophene derivatives. While direct biological data for this specific compound is limited in publicly accessible literature, its structural motifs—a thiophene ring, an acrylamide linker, and a methylaminopropyl side chain—suggest a high potential for a range of biological activities. This guide synthesizes current research on structurally related thiophene acrylamides and other thiophene-containing compounds to build a predictive profile of its likely pharmacological effects. We will explore potential anticancer, anti-inflammatory, antimicrobial, and neuro-active properties, proposing testable hypotheses and detailing the experimental protocols necessary to validate these predictions. This document serves as a foundational resource for initiating research and development programs centered on this compound and its analogs.

Introduction: The Therapeutic Potential of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone for the development of novel therapeutics. Thiophene derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] The nature and positioning of substituents on the thiophene ring significantly influence the compound's biological activity, allowing for the fine-tuning of its pharmacological profile.[4][5]

The subject of this guide, this compound, combines the thiophene core with an acrylamide moiety, a known reactive group that can participate in Michael additions with biological nucleophiles, and a flexible methylaminopropyl side chain that can influence solubility and receptor binding. While this compound is noted as an impurity of the anthelmintic drug Pyrantel, its intrinsic biological activities remain largely unexplored. This guide will, therefore, extrapolate from the known activities of similar compounds to build a predictive framework for its biological potential.

Predicted Biological Activities and Mechanistic Insights

Based on the activities of structurally analogous compounds, this compound is predicted to exhibit several key biological effects.

Anticancer Activity

Thiophene derivatives are well-documented as potential anticancer agents, acting through various mechanisms.[2][3][4][5]

-

Mechanism of Action: The anticancer effects of thiophene-containing molecules often stem from their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.[4][5] These mechanisms include:

-

Kinase Inhibition: Many thiophene derivatives function as inhibitors of protein kinases, which are crucial for cell signaling and growth. For instance, novel fused thiophene derivatives have been identified as VEGFR-2/AKT dual inhibitors.

-

Tubulin Polymerization Inhibition: Some thiophene analogs interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

-

Modulation of Apoptosis Pathways: Thiophene derivatives can induce apoptosis through the activation of caspases and modulation of key signaling pathways like AKT and MAPK.

-

Wnt/β-catenin Pathway Inhibition: Recent studies have shown that thiophene derivatives can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in gastrointestinal cancers.[7]

-

-

Experimental Validation: The potential anticancer activity of this compound can be investigated using a variety of in vitro assays.

-

Cell Viability and Cytotoxicity: The MTT assay is a standard colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9][10][11] A decrease in metabolic activity in cancer cell lines treated with the compound would suggest a cytotoxic or cytostatic effect.

-

Table 1: Predicted Anticancer Activity Profile

| Activity | Predicted Mechanism | Key Molecular Targets |

| Cytotoxicity | Induction of Apoptosis, Cell Cycle Arrest | Caspases, Cyclin-dependent kinases |

| Anti-proliferative | Kinase Inhibition, Tubulin Polymerization Inhibition | VEGFR-2, AKT, β-tubulin |

| Anti-metastatic | Inhibition of Wnt/β-catenin pathway | β-catenin, TCF/LEF |

Anti-inflammatory Activity

Chronic inflammation is a key factor in a multitude of diseases. Thiophene derivatives have shown promise as anti-inflammatory agents.[12][13]

-

Mechanism of Action: The anti-inflammatory properties of thiophene-based compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade.[12]

-

COX and LOX Inhibition: Many anti-inflammatory drugs target cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Thiophene derivatives have been shown to inhibit these enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[12][14][15][16][17]

-

Modulation of Inflammatory Cytokines: Some thiophene derivatives can modulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[12][13][18]

-

-

Experimental Validation: The anti-inflammatory potential can be assessed using enzyme inhibition assays.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity.[20]

-

Mechanism of Action: The exact mechanisms of antimicrobial action for many thiophene derivatives are still under investigation, but several possibilities exist:

-

Membrane Disruption: Some compounds may interfere with the integrity of the bacterial cell membrane.

-

Enzyme Inhibition: They may inhibit essential bacterial enzymes involved in processes like DNA replication or cell wall synthesis.

-

-

Experimental Validation: Standard microbiological assays can be employed to determine the antimicrobial spectrum and potency.

Neuro-active Potential

A fascinating and more specific potential activity for this class of compounds is in the modulation of neuronal signaling. A structurally similar compound, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, has been shown to have antinociceptive (pain-relieving) effects.[26][27]

-

Mechanism of Action: The antinociceptive activity of this related compound was found to be mediated through the positive allosteric modulation of the α7 nicotinic acetylcholine receptor (nAChR).[26][27] This suggests that this compound might also interact with nAChRs or other neuronal targets. The acrylamide moiety itself is a known neurotoxin at high concentrations, which underscores the importance of careful dose-response studies.[28][29][30][31][32][33]

-

Experimental Validation:

-

Receptor Binding Assays: To determine if the compound interacts with specific neuronal receptors like nAChRs.

-

In vivo pain models: To assess any antinociceptive effects.

-

Experimental Protocols

To empirically validate the predicted biological activities, the following detailed protocols are provided as a starting point for researchers.

Cell Viability Assessment: MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.[8][9][10][11]

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a 2-fold serial dilution of the compound in MHB in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[21][22][23][24][25]

Visualizing the Concepts: Diagrams

To better illustrate the proposed mechanisms and workflows, the following diagrams are provided.

Caption: Predicted anticancer mechanisms of action.

Caption: Experimental workflow for the MTT assay.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the crossroads of established therapeutic scaffolds. While direct experimental evidence of its biological activity is currently lacking in the public domain, a comprehensive analysis of structurally related compounds strongly suggests a multifaceted pharmacological profile. The predictive framework outlined in this guide points towards promising avenues of investigation in oncology, inflammation, infectious diseases, and neuroscience.

The immediate future for research on this compound should focus on the systematic in vitro validation of the predicted activities. Should these initial screens yield positive results, subsequent studies should focus on elucidating the precise molecular mechanisms of action, followed by preclinical in vivo studies to assess efficacy and safety. The structural handles present on this compound also offer rich opportunities for medicinal chemistry campaigns to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides a robust, evidence-based starting point for unlocking the therapeutic potential of this intriguing thiophene derivative.

References

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025). Retrieved from [Link]

-

Antimicrobial Susceptibility Test methods ; Definition and Types. (2024). YouTube. Retrieved from [Link]

-

Antibiotic sensitivity testing. (n.d.). Wikipedia. Retrieved from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Clinical Infectious Diseases - Ovid. Retrieved from [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). Retrieved from [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (2025). ResearchGate. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Retrieved from [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. Retrieved from [Link]

-

Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). NIH. Retrieved from [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. Retrieved from [Link]

-

2.8.4. Anti-Inflammatory Properties. (n.d.). Bio-protocol. Retrieved from [Link]

- Thiophene derivative and use thereof. (n.d.). Google Patents.

-

Syntheses of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. (2015). Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]

-

Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. (2019). Universiti Kebangsaan Malaysia. Retrieved from [Link]

- Thiophene derivative and its preparation method and application in medicine. (n.d.). Google Patents.

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor. Retrieved from [Link]

-

Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. (2023). NIH. Retrieved from [Link]

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI. Retrieved from [Link]

- Thiophene derivatives, their manufacture and use as pharmaceutical agents. (n.d.). Google Patents.

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved from [Link]

-

Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI. Retrieved from [Link]

-

In vitro neurotoxicity study with dorsal root ganglia for acrylamide and its derivatives. (n.d.). PubMed. Retrieved from [Link]

-

The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. (2023). PMC. Retrieved from [Link]

-

The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. (2023). PubMed. Retrieved from [Link]

-

Therapeutic Potential of Thiophene-Based Chalcone Analog Against Acrylamide-Induced Neurotoxicity and Osteotoxicity. (2024). PubMed. Retrieved from [Link]

-

Novel pentameric thiophene derivatives for in vitro and in vivo optical imaging of a plethora of protein aggregates in cerebral amyloidoses. (n.d.). PMC. Retrieved from [Link]

-

In vitro acrylamide exposure alters growth cone morphology. (n.d.). PubMed. Retrieved from [Link]

-

Therapeutic importance of synthetic thiophene. (n.d.). PMC. Retrieved from [Link]

-

Studies on in vitro metabolism of acrylamide and related compounds. (n.d.). PubMed. Retrieved from [Link]

-

Therapeutic Potential of Thiophene-Based Chalcone Analog Against Acrylamide-Induced Neurotoxicity and Osteotoxicity. (2025). ResearchGate. Retrieved from [Link]

-

N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE. (n.d.). precisionFDA. Retrieved from [Link]

-

Amelioration of acrylamide induced neurotoxicity by benzo[b]thiophene analogs via glutathione redox dynamics in zebrafish larvae. (n.d.). ResearchGate. Retrieved from [Link]

-

(2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kthmcollege.ac.in [kthmcollege.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. clyte.tech [clyte.tech]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 14. phytojournal.com [phytojournal.com]

- 15. ukm.my [ukm.my]

- 16. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. US11299485B2 - Thiophene derivative and use thereof - Google Patents [patents.google.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 24. woah.org [woah.org]

- 25. ovid.com [ovid.com]

- 26. The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Antinociceptive Activity of (E)-3-(thiophen-2-yl)- N -(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)- N -methyl- N -(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In vitro neurotoxicity study with dorsal root ganglia for acrylamide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Therapeutic Potential of Thiophene-Based Chalcone Analog Against Acrylamide-Induced Neurotoxicity and Osteotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. In vitro acrylamide exposure alters growth cone morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Studies on in vitro metabolism of acrylamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide CAS number 36700-39-7.

An In-Depth Technical Guide to (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide (CAS: 36700-39-7)

Foreword

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical compound this compound. As a known impurity and potential synthetic intermediate, a thorough understanding of its properties, synthesis, and analytical control is paramount. This guide moves beyond a simple recitation of facts to provide field-proven insights into its practical relevance and potential research avenues.

Core Identity and Significance

This compound, identified by its CAS number 36700-39-7, is a molecule of significant interest primarily within the pharmaceutical industry. Its principal claim to notability is its designation as "Pyrantel EP Impurity B," a recognized impurity and degradation product of Pyrantel, a widely used anthelmintic (deworming) agent.[1][2] The control and monitoring of such impurities are critical for ensuring the safety and efficacy of the final drug product. Beyond its role as an impurity, this compound is also recognized as a useful chemical intermediate and building block for the synthesis of more complex molecules and specialty chemicals.[3]

Chemical Profile

A summary of the fundamental properties of this compound is presented below.

| Property | Value |

| CAS Number | 36700-39-7[3] |

| Molecular Formula | C₁₁H₁₆N₂OS[1][3] |

| Molecular Weight | 224.32 g/mol [2][3] |

| IUPAC Name | (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide[1][3] |

| Synonyms | (E)-N-[3-(Methylamino)propyl]-3-(2-thienyl)-2-propenamide, Pyrantel EP Impurity B[1][3] |

| Appearance | Faint yellow transparent oily matter[4] |

| Density | ~1 g/cm³[3] |

Synthesis and Purification Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general strategy, as derived from available literature, involves the amidation of a protected diamine followed by a deprotection step.[4]

Synthetic Workflow

The synthesis can be logically broken down into three key stages: preparation of the activated acid, amidation, and deprotection of the amine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established chemical principles for this type of synthesis.[4]

Step 1: Amidation

-

In a reaction vessel, dissolve N-Boc-N'-methyl-1,3-propanediamine (a suitably protected diamine) in an aprotic solvent such as dichloromethane (DCM).

-

Add (2E)-3-(2-thienyl)acrylic acid to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add a peptide coupling agent (e.g., EDC/HOBt) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to facilitate the amide bond formation.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection and Purification

-

Dissolve the crude protected intermediate in a suitable solvent (e.g., dichloromethane or methanol).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to cleave the Boc protecting group. The reaction is typically rapid (1-3 hours) at room temperature.[4]

-

Monitor the deprotection by TLC or LC-MS.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

Dissolve the resulting crude salt in water and adjust the pH to approximately 11 using a base like sodium hydroxide or triethylamine. This neutralizes the salt and yields the free amine.[4]

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[4]

-

Filter and concentrate the solution under reduced pressure to yield the final product as a faint yellow oil.[4] Purity can be assessed by HPLC, with reported purities exceeding 99%.[4]

Analytical Considerations for Quality Control

As Pyrantel Impurity B, the accurate detection and quantification of this compound are essential. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

HPLC Method Outline

A typical reversed-phase HPLC method would be employed. The following is a representative protocol.

Step 1: Sample Preparation

-

Accurately weigh a sample of the Pyrantel Active Pharmaceutical Ingredient (API).

-

Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Prepare a reference standard of this compound in the same diluent.

Step 2: Chromatographic Conditions

-

Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used to separate the polar impurity from the main API. For example, Mobile Phase A could be an aqueous buffer (e.g., 0.1% formic acid in water) and Mobile Phase B could be an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV spectrophotometer at a wavelength where both the API and impurity have significant absorbance.

-

Injection Volume: 10 µL.

Step 3: Data Analysis

-

The impurity is identified by comparing the retention time of the peak in the sample chromatogram to that of the reference standard.

-

Quantification is typically performed using the external standard method, where the peak area of the impurity in the sample is compared to the peak area of the known concentration reference standard.

Analytical Workflow Diagram

Caption: General workflow for HPLC analysis of Pyrantel Impurity B.

Potential Biological Activity and Future Research

While this compound is primarily studied as an impurity, its structural motifs—the thiophene ring and the acrylamide group—are present in many biologically active compounds.[5][6][7] This suggests potential, albeit unexplored, pharmacological activity.

Insights from Structurally Related Compounds

Recent research on thiophene-acrylamide derivatives has revealed interesting biological activities. For example, compounds with a similar (E)-3-(thiophen-2-yl)-N-aryl-acrylamide core have been identified as modulators of the α7 nicotinic acetylcholine receptor (nAChR).[8][9] Specifically, one derivative, DM497, was found to be a positive allosteric modulator of this receptor and demonstrated antinociceptive (pain-relieving) activity in a mouse model of neuropathic pain.[8][10]

This suggests a plausible, though hypothetical, mechanism of action for the title compound.

Caption: Hypothesized mechanism of action based on structurally similar compounds.

Future Research Directions

-

Pharmacological Screening: The compound could be screened against a panel of neuronal receptors, particularly nAChRs, to determine if it possesses any modulatory activity.

-

Antimicrobial Studies: Various thiophene derivatives have demonstrated antibacterial and antifungal properties.[5][6] Screening for antimicrobial activity could be a fruitful area of investigation.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of analogues could help elucidate the structural requirements for any observed biological activity, potentially leading to the development of novel therapeutic agents.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing vapors or mists and prevent contact with skin and eyes.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry place, as recommended at 2°C - 8°C.[3] Keep away from strong oxidizing agents.[11][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

Conclusion

This compound (CAS: 36700-39-7) holds a dual identity in the scientific landscape. It is a critical compound to understand from a pharmaceutical quality control perspective due to its status as a named impurity of Pyrantel. The methodologies for its synthesis and analytical detection are well-defined, allowing for robust control in a drug manufacturing setting. Concurrently, its chemical structure, shared with compounds of known biological relevance, presents intriguing possibilities for future research in areas such as neuropharmacology and antimicrobial discovery. This guide provides the foundational knowledge for professionals to navigate both the challenges and opportunities presented by this molecule.

References

-

This compound - 上海惠诚生物科技有限公司. Available from: [Link]

- CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof - Google Patents.

-

36700-39-7 this compound - ChemSigma. Available from: [Link]

-

Arias, H. R., et al. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. Anesthesia & Analgesia. Available from: [Link]

-

N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE - GSRS. Available from: [Link]

-

Arias, H. R., et al. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. ResearchGate. Available from: [Link]

-

Arias, H. R., et al. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. PubMed. Available from: [Link]

-

Hafez, H. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available from: [Link]

-

N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE - precisionFDA. Available from: [Link]

-

(2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide - PubChem. Available from: [Link]

-

Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C. Available from: [Link]

-

Wang, X., et al. (2014). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available from: [Link]

-

Al-Ayed, A. S. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. Semantic Scholar. Available from: [Link]

-

Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC - NIH. Available from: [Link]

-

Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells - PMC - NIH. Available from: [Link]

-

This compound Hydrochloride | 1449108-90-0 - CBChem. Available from: [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. biosynth.com [biosynth.com]

- 4. CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof - Google Patents [patents.google.com]

- 5. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]